molecular formula C24H20BrN3O5S B300834 2-{[4-Bromo-2-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

2-{[4-Bromo-2-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

Cat. No. B300834
M. Wt: 542.4 g/mol
InChI Key: JUHWXZAXOFWDLT-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Bromo-2-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile, also known as BMT-046071, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 2-{[4-Bromo-2-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile involves the inhibition of the proteasome, which is responsible for the degradation of cellular proteins. This compound binds to the active site of the proteasome, preventing the degradation of proteins that are important for cell survival. This leads to the accumulation of toxic proteins within the cancer cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. This compound has also been shown to have a synergistic effect with other anti-cancer agents, such as doxorubicin and cisplatin.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[4-Bromo-2-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a valuable tool for cancer research. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.

Future Directions

There are several future directions for the research of 2-{[4-Bromo-2-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile. One direction is to further investigate the potential therapeutic applications of this compound in combination with other anti-cancer agents. Another direction is to explore the use of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.

Synthesis Methods

2-{[4-Bromo-2-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is a complex compound that requires a multi-step synthesis process. The synthesis of this compound involves the reaction of 4-bromo-2-nitrophenol with 2-chloroethylmorpholine, followed by the reaction of the resulting compound with 5-methyl-2-phenyl-1,3-thiazol-4-ylamine. The final step involves the reaction of the resulting compound with 4-(bromomethyl)phenylboronic acid. The compound is then purified using chromatography techniques to obtain the final product.

Scientific Research Applications

2-{[4-Bromo-2-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

Molecular Formula

C24H20BrN3O5S

Molecular Weight

542.4 g/mol

IUPAC Name

2-[[4-bromo-2-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C24H20BrN3O5S/c25-19-5-6-20(33-15-17-4-2-1-3-16(17)13-26)18(11-19)12-21-23(30)28(24(31)34-21)14-22(29)27-7-9-32-10-8-27/h1-6,11-12H,7-10,14-15H2/b21-12-

InChI Key

JUHWXZAXOFWDLT-MTJSOVHGSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.